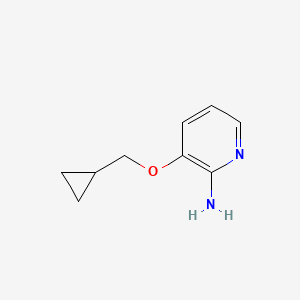

3-(Cyclopropylmethoxy)pyridin-2-amine

Description

3-(Cyclopropylmethoxy)pyridin-2-amine is a pyridine derivative characterized by a cyclopropylmethoxy substituent at the 3-position of the pyridine ring and an amine group at the 2-position. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol . The compound is identified by CAS numbers 1154384-56-1 and 1019590-27-2 (for its 5-position isomer) and is used as a versatile scaffold in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

3-(cyclopropylmethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHWSZVQROYRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Pyridin-2-ol Derivatives

One common approach is the alkylation of 3-hydroxypyridin-2-amine or its derivatives with cyclopropylmethanol or cyclopropylmethyl halides under basic conditions.

- Reaction Conditions : The reaction is often conducted in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Bases Used : Sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) serve as bases to deprotonate the hydroxyl group and facilitate nucleophilic attack.

- Temperature : Typically maintained between 0°C to 50°C to control reaction rate and minimize side reactions.

- Reaction Time : Ranges from 1 hour to several hours depending on the reactivity of the substrates.

Amination at the 2-Position of Pyridine

The amino group at the 2-position can be introduced either by direct amination of 2-halopyridines or by reduction of corresponding nitro or nitrile precursors.

- Direct Amination : 2-halopyridines can be reacted with ammonia or amine sources in the presence of catalysts or under pressure.

- Reduction Methods : Nitro-substituted pyridine derivatives can be reduced using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride or iron powder in acidic medium.

Representative Synthesis from Literature

A patented process related to the synthesis of roflumilast, which contains the 3-(cyclopropylmethoxy) moiety on a pyridine ring, provides insight into the preparation of this intermediate:

- The acid chloride derivative of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is reacted with 4-amino-3,5-dichloropyridine in the presence of sodium hydride in dry THF at 0-5°C, then warmed to 20-30°C for completion.

- The intermediate 3-(cyclopropylmethoxy)pyridin-2-amine can be isolated by filtration and purified by recrystallization.

- The reaction yield and purity are optimized by controlling pH during workup, typically adjusting to acidic conditions (pH ~2) followed by basification (pH 9-10) to precipitate the product.

- Data Table: Typical Reaction Parameters for Preparation

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Etherification | Cyclopropylmethanol + Pyridin-3-ol derivative + Base (NaH, K2CO3) | DMF, THF | 0 to 50 | 1-6 hours | Use aprotic polar solvent |

| Amination | 2-Halopyridine + Ammonia or amine source + Catalyst | THF, DMF | 20-80 | Several hours | Direct amination or reduction |

| Workup and Purification | Acid/base adjustment, filtration, recrystallization | Water, NaOH solution | Ambient | 1-2 hours | Control pH for product isolation |

- The choice of base and solvent critically affects the yield and purity of 3-(Cyclopropylmethoxy)pyridin-2-amine.

- Sodium hydride in dry THF provides efficient deprotonation and nucleophilic substitution without side reactions.

- Temperature control minimizes decomposition and side product formation.

- pH adjustment during isolation enhances crystallinity and purity, as evidenced by X-ray diffraction patterns reported for related compounds.

- Industrial processes emphasize scalability and reproducibility, using mild conditions and avoiding harsh reagents.

The preparation of 3-(Cyclopropylmethoxy)pyridin-2-amine involves strategic etherification of pyridine derivatives with cyclopropylmethanol under basic conditions, followed by amination at the 2-position. Optimized reaction conditions include the use of aprotic solvents such as DMF or THF, bases like sodium hydride, and careful temperature and pH control during workup. These methods are supported by patent literature and research on related pharmaceutical intermediates, demonstrating efficient, scalable, and high-purity synthesis routes.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethoxy)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

3-(Cyclopropylmethoxy)pyridin-2-amine serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can form N-oxides using agents like hydrogen peroxide.

- Reduction : Capable of converting the pyridine ring into piperidine derivatives.

- Substitution : The amino group can engage in nucleophilic substitution reactions, leading to the formation of various derivatives.

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe . Preliminary studies suggest it may interact with phosphodiesterases (PDEs), particularly PDE4D, which is involved in inflammatory responses. In vitro studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting therapeutic potential in treating inflammatory diseases.

Medicine

The compound shows promise as a therapeutic agent , particularly in neurodegenerative disorders. Research indicates that it may enhance cell survival pathways and reduce oxidative stress in neuronal cells, demonstrating potential neuroprotective effects. Furthermore, its ability to modulate PDE activity positions it as a candidate for drug development targeting conditions like schizophrenia and other neuroinflammatory disorders .

Industry

In industrial applications, 3-(Cyclopropylmethoxy)pyridin-2-amine is utilized in developing novel materials and catalysts. Its unique chemical properties make it suitable for creating specialized compounds used in various manufacturing processes .

Case Studies and Comparative Analysis

Several studies have highlighted the effectiveness of 3-(Cyclopropylmethoxy)pyridin-2-amine in various applications:

- PDE Inhibition Studies : Research has shown that this compound effectively inhibits PDE4D activity in cell cultures, which is crucial for managing inflammation and related diseases.

- Neuroprotective Research : In models of neurodegeneration, 3-(Cyclopropylmethoxy)pyridin-2-amine demonstrated significant protective effects against oxidative stress, indicating potential for developing treatments for Alzheimer's disease .

- Synthesis of Derivatives : The compound has been used as a precursor for synthesizing other biologically active molecules, showcasing its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)pyridin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomers of Cyclopropylmethoxy-Substituted Pyridin-2-amines

Key Observations :

- Electronic Effects : The 3- and 5-position isomers may exhibit different electron-donating/withdrawing behaviors compared to the 4-position isomer due to resonance and inductive effects .

- Steric Considerations : The cyclopropylmethoxy group at the 3-position may create steric hindrance in synthetic reactions or target binding, unlike the 4- or 5-position isomers .

Analogous Pyridin-2-amine Derivatives with Varied Substituents

Key Observations :

- Solubility : The sulfonylethoxy group in 3-(2-methanesulfonylethoxy)pyridin-2-amine improves aqueous solubility, making it advantageous for drug formulations .

Biological Activity

3-(Cyclopropylmethoxy)pyridin-2-amine is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a pyridine ring substituted with a cyclopropylmethoxy group and an amino group, suggests a diverse range of interactions with biological targets.

- Chemical Formula : CHNO

- Molecular Weight : 176.22 g/mol

- CAS Number : 1154384-56-1

The presence of the cyclopropyl group may influence the compound's pharmacokinetics and pharmacodynamics, potentially enhancing its bioavailability and selectivity towards specific biological targets.

Research indicates that 3-(Cyclopropylmethoxy)pyridin-2-amine may interact with various molecular pathways, particularly those involving phosphodiesterases (PDEs). PDEs are critical in regulating intracellular levels of cyclic nucleotides, which play a significant role in numerous physiological processes, including inflammation and neuronal signaling.

- PDE Inhibition : The compound has shown promise as an inhibitor of PDE4D, which is involved in inflammatory responses. In vitro studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate that 3-(Cyclopropylmethoxy)pyridin-2-amine may exert neuroprotective effects by modulating pathways associated with neurodegenerative disorders. It appears to enhance the phosphorylation of proteins involved in cell survival and reduce oxidative stress in neuronal cells .

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro assays revealed that it selectively inhibits the proliferation of certain cancer cell lines while sparing normal cells. This selective cytotoxicity is attributed to its interaction with cell cycle-related proteins, leading to apoptosis in cancer cells .

Antimicrobial Properties

3-(Cyclopropylmethoxy)pyridin-2-amine has also been evaluated for its antimicrobial activity. Studies have shown that it possesses moderate antibacterial effects against various strains of bacteria, indicating potential applications in developing new antimicrobial agents.

Study 1: PDE4D Inhibition and Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of 3-(Cyclopropylmethoxy)pyridin-2-amine, researchers found that the compound effectively reduced allergen-induced lung inflammation in murine models. The observed IC for PDE4D inhibition was approximately 20 µM, demonstrating significant potential for treating asthma and other inflammatory conditions .

Study 2: Antitumor Activity

Another study focused on the anticancer properties of this compound reported that it inhibited the growth of MDA-MB-231 breast cancer cells with an IC value of 15 µM. The mechanism was linked to the downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Comparative Analysis

| Compound | Target | IC | Biological Effect |

|---|---|---|---|

| 3-(Cyclopropylmethoxy)pyridin-2-amine | PDE4D | ~20 µM | Anti-inflammatory |

| FCPR03 | TNF-α production | ~47 nM | Neuroprotective |

| ZL-n-91 | MDA-MB-231 cells | ~15 µM | Antitumor activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Cyclopropylmethoxy)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Start with a halogenated pyridin-2-amine precursor (e.g., 3-bromopyridin-2-amine) and substitute the bromide with cyclopropylmethoxy via a SNAr (nucleophilic aromatic substitution) reaction. Use polar aprotic solvents (e.g., DMF or DMSO) and a base like K₂CO₃ at elevated temperatures (80–120°C) .

- Coupling reactions : Employ Buchwald-Hartwig amination or Ullmann coupling for introducing the cyclopropylmethoxy group, using palladium or copper catalysts .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust catalyst loading, temperature, and solvent polarity to improve yield and purity.

Q. How can spectroscopic techniques (NMR, MS) be applied to characterize 3-(Cyclopropylmethoxy)pyridin-2-amine?

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), cyclopropyl protons (δ 0.5–1.5 ppm), and methoxy protons (δ 3.5–4.5 ppm). NOESY can confirm spatial proximity of substituents.

- ¹³C NMR : Assign carbons using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The cyclopropyl carbons typically appear at δ 5–15 ppm .

Q. What safety protocols are recommended for handling 3-(Cyclopropylmethoxy)pyridin-2-amine in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent uncontrolled reactions .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in 3-(Cyclopropylmethoxy)pyridin-2-amine derivatives?

- Data Collection : Grow single crystals via vapor diffusion or slow evaporation. Collect diffraction data using synchrotron or in-house X-ray sources.

- Refinement : Use SHELXL for structure solution and refinement. Apply restraints for disordered cyclopropyl groups and validate geometry using CCDC databases. The program’s robustness in handling small-molecule data ensures accurate bond-length and angle calculations .

Q. What strategies are effective for analyzing the biological activity of 3-(Cyclopropylmethoxy)pyridin-2-amine in kinase inhibition assays?

- In vitro Kinase Assays :

- Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays to measure IC₅₀ values.

- Test against TrkA or related kinases, given structural similarities to known inhibitors (e.g., KRC-108). Pre-incubate the compound with ATP and kinase, then quantify phosphorylation levels .

- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on kinase active sites .

Q. How can researchers address contradictions in reported synthetic yields or regioselectivity for 3-(Cyclopropylmethoxy)pyridin-2-amine?

- Troubleshooting :

- Regioselectivity : Use DFT calculations (e.g., Gaussian) to predict electronic effects directing substitution. Experiment with directing groups (e.g., –NO₂) to control reaction sites .

- Yield Discrepancies : Replicate literature conditions rigorously. Explore additives (e.g., TBAB) to enhance solubility or reduce side reactions. Publish negative results to improve reproducibility .

Q. What advanced chromatographic methods are suitable for purity analysis and stability testing of 3-(Cyclopropylmethoxy)pyridin-2-amine?

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor at λ = 254 nm.

- Stability Studies :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Analyze degradation products via LC-MS/MS.

- Long-Term Stability : Store samples under accelerated conditions (25°C/60% RH) and assess purity monthly .

Q. How can kinetic vs. thermodynamic control influence the synthesis of 3-(Cyclopropylmethoxy)pyridin-2-amine?

- Kinetic Control : Use lower temperatures (0–25°C) and faster reaction times to favor the kinetically favored product (e.g., meta-substitution).

- Thermodynamic Control : Employ higher temperatures (100–150°C) and prolonged reaction times to stabilize the thermodynamically favored product (e.g., para-substitution). Validate via computational modeling (e.g., transition state theory) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.